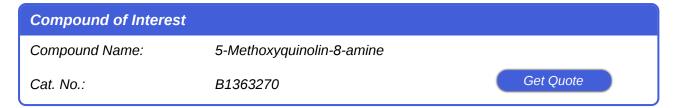


A Spectroscopic Comparison of 5-Methoxyquinolin-8-amine and Its Precursors

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This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **5-Methoxyquinolin-8-amine** with its key synthetic precursors, 5-methoxyquinoline and 8-nitro-5-methoxyquinoline. The synthesis typically proceeds via the nitration of 5-methoxyquinoline, followed by the reduction of the resulting 8-nitro-5-methoxyquinoline. Understanding the spectroscopic differences between these three compounds is crucial for reaction monitoring, quality control, and characterization in a research and drug development setting.

The following sections present a comparative analysis based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols and workflow diagrams.

Logical Synthesis Pathway

The transformation from the starting material to the final product follows a two-step synthesis. This pathway highlights the introduction and subsequent transformation of the key functional groups whose spectroscopic signatures are analyzed in this guide.



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Figure 1: Synthetic pathway to **5-Methoxyquinolin-8-amine**.



Quantitative Spectroscopic Data

The following tables summarize the key ¹H NMR and IR spectroscopic data for **5- Methoxyquinolin-8-amine** and its precursors. These values allow for a direct comparison of the chemical shifts and vibrational frequencies that differentiate the structures.

Table 1: Comparative ¹H NMR Data (CDCl₃)



Compoun d	Proton 2- Η (δ ppm)	Proton 3- Η (δ ppm)	Proton 4- Η (δ ppm)	Proton 6- Η (δ ppm)	Proton 7- Η (δ ppm)	Methoxy - OCH₃ (δ ppm)
5- Methoxyqui noline	8.95 (dd)	7.42 (dd)	8.62 (dd)	6.90 (d)	7.65 (t)	4.05 (s)
8-Nitro-5- methoxyqui noline						
5- Methoxyqui nolin-8- amine						
Note: Detailed, directly comparabl e published ¹ H NMR data for 8- nitro-5- methoxyqui noline and 5- Methoxyqui nolin-8- amine in CDCl ₃ was not available in the cited sources.						



presence of the nitro group in the nitrated intermediat e is expected to cause significant downfield shifts of adjacent aromatic protons, while the amino group in the final product will cause upfield

shifts.

Table 2: Comparative FT-IR Data (cm⁻¹)



Compound	N-H Stretch	NO ₂ Asymmetric /Symmetric Stretch	C-N Stretch (Aromatic Amine)	Aromatic C=C Stretch	C-H Bending (Aromatic)
5- Methoxyquin oline	N/A	N/A	N/A	1572[1]	892-649[1]
8-Nitro-5- methoxyquin oline	N/A	~1338[1]	N/A		930-620[1]
5- Methoxyquin olin-8-amine	~3348[2]	N/A	1335-1250[3]	1552[2]	1019-616[2]
Note: Asterisk () indicates data not specified in the search results.					

The most notable differences are the appearance of a strong NO₂ stretching band around 1338 cm⁻¹ after nitration and its replacement by N-H stretching bands around 3348 cm⁻¹ upon reduction to the final amine product.[1][2]

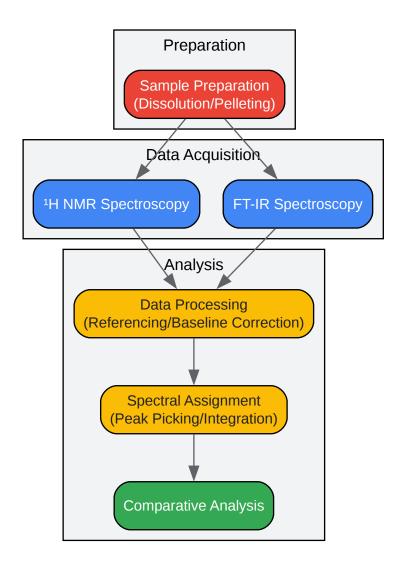
Experimental Protocols & Workflow

The acquisition of reliable spectroscopic data is contingent on standardized experimental procedures.

General Spectroscopic Analysis Workflow

The diagram below illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.





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Figure 2: General workflow for spectroscopic analysis.

Methodology for ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.

• Sample Preparation: Dissolve approximately 5-10 mg of the analyte (5-Methoxyquinoline, 8-Nitro-5-methoxyquinoline, or **5-Methoxyquinolin-8-amine**) in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solution is then transferred to a standard 5 mm NMR tube.



- Instrument Setup: NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[4] Standard acquisition parameters for ¹H NMR are used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, Tetramethylsilane (TMS), or referenced to the residual solvent signal.[4]
- Data Acquisition: A standard proton NMR experiment is performed. For quantitative analysis (qHNMR), broadband ¹³C decoupling can be employed to remove ¹³C satellites from the proton spectrum, simplifying integration and improving accuracy.[5]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum.

Methodology for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[6] Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: An FT-IR spectrometer is used to collect the spectrum. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first.
- Data Acquisition: The sample is placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7] Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). Key absorption bands corresponding to specific functional groups (e.g., -NH₂, -NO₂) are identified.[3]

This guide provides a foundational spectroscopic comparison for researchers working with **5-Methoxyquinolin-8-amine** and its precursors, facilitating better reaction monitoring and compound characterization.



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